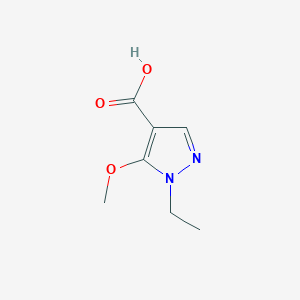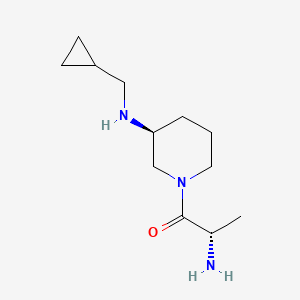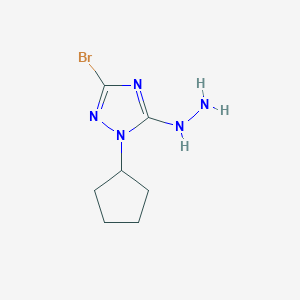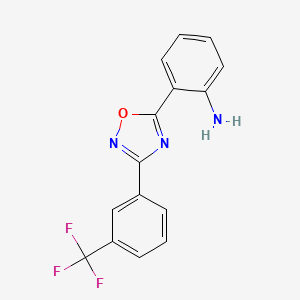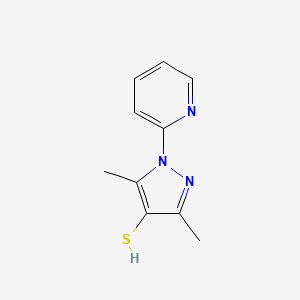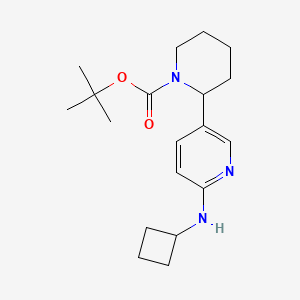
1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals. This particular compound features a fluorobenzyl group attached to a triazole ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The resulting triazole intermediate is then subjected to a nucleophilic substitution reaction with 2-fluorobenzyl chloride to introduce the fluorobenzyl group.
In the final step, the triazole derivative is reacted with piperazine under basic conditions to form the desired compound. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of microwave-assisted synthesis can further enhance the efficiency of the process by reducing reaction times.
化学反応の分析
Types of Reactions
1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-(2-Fluorobenzyl)piperazine
- 1-(4-Fluorobenzyl)piperazine
- 1-(3-Fluorobenzyl)piperazine
Uniqueness
1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine is unique due to the presence of both the fluorobenzyl and triazole groups. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The triazole ring, in particular, offers additional sites for interaction with biological targets, enhancing the compound’s potential for therapeutic applications.
特性
分子式 |
C14H18FN5 |
|---|---|
分子量 |
275.32 g/mol |
IUPAC名 |
1-[[4-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]piperazine |
InChI |
InChI=1S/C14H18FN5/c15-13-4-2-1-3-12(13)9-20-11-17-18-14(20)10-19-7-5-16-6-8-19/h1-4,11,16H,5-10H2 |
InChIキー |
QYFWHNXAWMGBCL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CC2=NN=CN2CC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



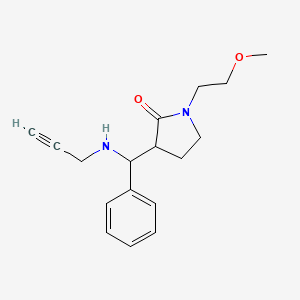
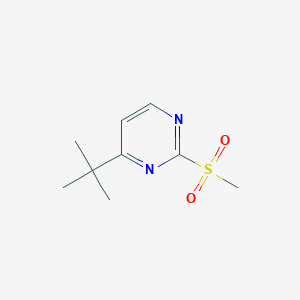
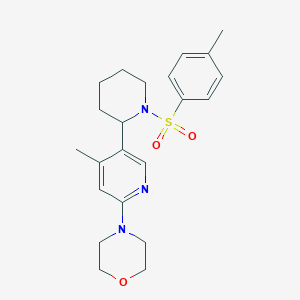
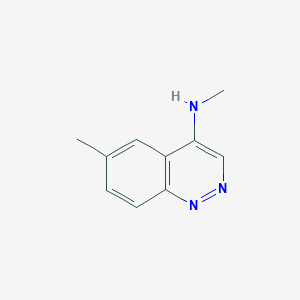
![3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11799870.png)

